molecular formula C14H17NO4 B1282659 (S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate CAS No. 313706-14-8

(S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate

Cat. No. B1282659
M. Wt: 263.29 g/mol
InChI Key: JZDIVDBVWXFEMR-LBPRGKRZSA-N
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Description

“(S)-1-Benzyl 3-Methyl pyrrolidine-1,3-dicarboxylate” is a chemical compound with a variety of names, including “(S)-Methyl 1-Cbz-pyrrolidine-3-carboxylate”, “S-1-CBZ-Pyrrolidine-3-carboxylic acid methyl ester”, and "1-Benzyl 3-methyl (S)-pyrrolidine-1,3-dicarboxylate" .


Physical And Chemical Properties Analysis

“(S)-1-Benzyl 3-Methyl pyrrolidine-1,3-dicarboxylate” has certain physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study conducted by Nural et al. (2018) investigated the synthesis and antimicrobial activity of polysubstituted methyl pyrrolidine carboxylate derivatives, which showed interesting antibacterial activity against certain bacterial strains, including M. tuberculosis H37Rv. These compounds can be considered for developing new antimycobacterial agents (Nural et al., 2018).

Catalytic Synthesis

  • Bender and Widenhoefer (2005) explored the platinum-catalyzed intramolecular hydroamination of unactivated olefins with secondary alkylamines, resulting in the synthesis of various pyrrolidine derivatives. This method displays excellent functional group compatibility and low moisture sensitivity (Bender & Widenhoefer, 2005).

Synthesis of Analogues for Inhibitors

  • Czollner, Kuszmann, and Vasella (1990) synthesized pyrrolidine analogues of N-Acetylneuraminic Acid as potential sialidase inhibitors. These compounds showed competitive inhibition against Vibrio cholerae sialidase, suggesting their potential as biochemical tools or therapeutic agents (Czollner, Kuszmann, & Vasella, 1990).

Synthesis of Pharmaceutically Relevant Compounds

  • Bijev, Prodanova, and Nankov (2003) synthesized new substituted 1H-1-pyrrolylcarboxamides, which are compounds of pharmacological interest. These compounds were characterized and identified by various spectroscopic methods, indicating their potential in pharmaceutical applications (Bijev, Prodanova, & Nankov, 2003).

Stereoselective Synthesis for Antibiotic Development

  • Lall et al. (2012) described the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate in developing a fluoroquinolone antibiotic. The synthesis involved catalytic asymmetric hydrogenation and S(N)2 substitution reaction, showcasing the compound's relevance in antibiotic development (Lall et al., 2012).

Cholinesterase Inhibitors Synthesis

  • Pizova et al. (2017) prepared a series of benzyl pyrrolidine-1-carboxylates to test their ability to inhibit cholinesterases. These compounds demonstrated moderate inhibitory effects and low toxicity, suggesting their potential in developing treatments for neurological conditions (Pizova et al., 2017).

properties

IUPAC Name

1-O-benzyl 3-O-methyl (3S)-pyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-18-13(16)12-7-8-15(9-12)14(17)19-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDIVDBVWXFEMR-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10552080
Record name 1-Benzyl 3-methyl (3S)-pyrrolidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate

CAS RN

313706-14-8
Record name 1-Benzyl 3-methyl (3S)-pyrrolidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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